molecular formula C11H13F3N2O B1518803 N-(3-aminobenzyl)-N-ethyl-2,2,2-trifluoroacetamide CAS No. 1087792-17-3

N-(3-aminobenzyl)-N-ethyl-2,2,2-trifluoroacetamide

Cat. No. B1518803
CAS RN: 1087792-17-3
M. Wt: 246.23 g/mol
InChI Key: ZIXBGSZHILOFCT-UHFFFAOYSA-N
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Description

“N-(3-aminobenzyl)-N-ethyl-2,2,2-trifluoroacetamide” is a complex organic compound. It contains an amine group (-NH2) attached to a benzyl group, which is further connected to an ethyl group and a trifluoroacetamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For example, 3-aminobenzamide can be prepared through the reduction of 3-nitrobenzamide by catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the amine, benzyl, ethyl, and trifluoroacetamide groups. These groups could potentially engage in various intermolecular interactions, affecting the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroacetamide group could potentially increase the compound’s stability and resistance to hydrolysis .

Scientific Research Applications

Sensing Applications

Boronic acids: , which are structurally related to N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide, have been widely used in sensing applications . The interaction of boronic acids with diols and strong Lewis bases like fluoride or cyanide anions enables their use in various homogeneous assays or heterogeneous detection systems. This compound could potentially be applied in the development of new sensors that operate at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to interact with proteins can be leveraged for biological labelling and protein manipulation . It could be used to modify proteins or label cells, which is essential in understanding biological processes and developing therapeutic interventions.

Separation Technologies

Due to the compound’s interaction with diols, it may be utilized in separation technologies . This could include the separation of specific molecules from complex mixtures, which is crucial in both analytical chemistry and the purification of pharmaceuticals.

Development of Therapeutics

The compound’s interactions with biological molecules suggest its potential in the development of therapeutics . It could be used to create molecules that interact with specific biological targets, leading to the development of new drugs.

Electrophoresis of Glycated Molecules

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide could be used in the electrophoresis of glycated molecules . This application is particularly relevant in the field of diabetes research, where monitoring the levels of glycated hemoglobin is important.

Controlled Release Systems

The compound could be incorporated into polymers for the controlled release of insulin . This would be highly beneficial in creating more effective treatments for diabetes, allowing for a steady release of insulin into the bloodstream.

properties

IUPAC Name

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-2-16(10(17)11(12,13)14)7-8-4-3-5-9(15)6-8/h3-6H,2,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXBGSZHILOFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192040
Record name N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide

CAS RN

1087792-17-3
Record name N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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